

Application Notes and Protocols: TPE-MI Flow Cytometry for Quantifying Cellular Stress

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Compound of Interest

Compound Name: *Tpe-MI*

Cat. No.: *B12419694*

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Introduction

Cellular stress is a fundamental response to a variety of internal and external stimuli that can disrupt cellular homeostasis. The accumulation of unfolded or misfolded proteins is a key hallmark of cellular stress, leading to a condition known as proteostasis imbalance. This imbalance can trigger the unfolded protein response (UPR), a complex signaling network aimed at restoring protein folding capacity.^{[1][2]} Persistent or severe stress, however, can overwhelm the UPR, leading to apoptosis. Tetraphenylethene maleimide (**TPE-MI**) is a fluorogenic dye that provides a robust method for quantifying the unfolded protein load within a cell.^{[3][4]} **TPE-MI** is non-fluorescent until it reacts with exposed cysteine thiols in unfolded proteins, offering a direct measure of proteostasis stress.^{[1][3][4]} This application note provides a detailed protocol for using **TPE-MI** in conjunction with flow cytometry to quantify cellular stress. Additionally, it outlines methods for the simultaneous measurement of key mitochondrial stress indicators—mitochondrial membrane potential ($\Delta\Psi_m$) and reactive oxygen species (ROS)—to provide a comprehensive assessment of cellular health.

Principle of TPE-MI Detection

TPE-MI is a powerful tool for assessing cellular stress due to its specific mechanism of action. The dye consists of a tetraphenylethene (TPE) core, an aggregation-induced emission (AIE) luminogen, and a maleimide (MI) group that reacts with thiols.^[1] In its unbound state, **TPE-MI** is non-fluorescent. When a cell experiences stress, proteins can unfold, exposing cysteine

residues that are typically buried within the protein's core.^{[1][2]} The maleimide group of **TPE-MI** covalently binds to these exposed cysteine thiols. This binding, coupled with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the TPE phenyl rings, causing the molecule to become highly fluorescent.^[1] This "turn-on" fluorescence is directly proportional to the amount of unfolded protein, providing a quantitative measure of cellular stress.^{[3][4]}

Core Requirements: Data Presentation

Quantitative data from flow cytometry analysis should be summarized for clear comparison between different experimental conditions (e.g., control vs. treated).

Parameter	Control Cells (Mean Fluorescence Intensity \pm SD)	Treated Cells (Mean Fluorescence Intensity \pm SD)	Fold Change
Unfolded Proteins (TPE-MI)			
Mitochondrial Membrane Potential (e.g., TMRE)			
Reactive Oxygen Species (e.g., CellROX Deep Red)			
Cell Viability (e.g., Live/Dead Stain)			

Experimental Protocols

This section provides detailed methodologies for quantifying cellular stress using **TPE-MI**, and for the optional but recommended simultaneous analysis of mitochondrial health.

Protocol 1: Quantifying Unfolded Protein Load with TPE-MI

This protocol details the steps for staining cells with **TPE-MI** and analyzing them by flow cytometry.

Materials:

- Cells of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **TPE-MI** dye
- Dimethyl sulfoxide (DMSO)
- Flow cytometry tubes
- Flow cytometer with UV or violet laser capabilities

Procedure:

- Cell Preparation:
 - Culture cells to the desired density. For adherent cells, detach them using a gentle cell dissociation reagent.
 - Wash the cells once with PBS and resuspend them in complete culture medium at a concentration of 1×10^6 cells/mL.
- Induction of Cellular Stress (Optional):
 - Treat cells with a known stress-inducing agent (e.g., heat shock, tunicamycin, or a test compound) for the desired time and concentration. Include an untreated control group.
- **TPE-MI** Staining:
 - Prepare a stock solution of **TPE-MI** in DMSO.

- Add **TPE-MI** to the cell suspension to a final concentration of 5-20 μM . The optimal concentration should be determined empirically for each cell type.
- Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing:
 - After incubation, wash the cells twice with PBS to remove unbound **TPE-MI**. Centrifuge at 300 x g for 5 minutes for each wash.
- Flow Cytometry Analysis:
 - Resuspend the cell pellet in 500 μL of PBS.
 - Analyze the cells on a flow cytometer. For **TPE-MI**, use an excitation wavelength of approximately 355 nm and collect emission at around 450 nm.^[1] If using a **TPE-MI** analog like TPE-NMI, a 405 nm laser can be used for excitation with emission collected around 525 nm.^[1]
 - Collect data from at least 10,000 events per sample.
 - Analyze the data using appropriate flow cytometry software to determine the mean fluorescence intensity (MFI) of the **TPE-MI** signal.

Protocol 2: Multiparametric Analysis of Cellular and Mitochondrial Stress

This protocol enables the simultaneous measurement of unfolded proteins, mitochondrial membrane potential, and ROS.

Materials:

- All materials from Protocol 1
- Tetramethylrhodamine, Ethyl Ester (TMRE) or a similar mitochondrial membrane potential dye
- CellROX™ Deep Red Reagent or a similar ROS detection dye

- Live/Dead fixable viability stain

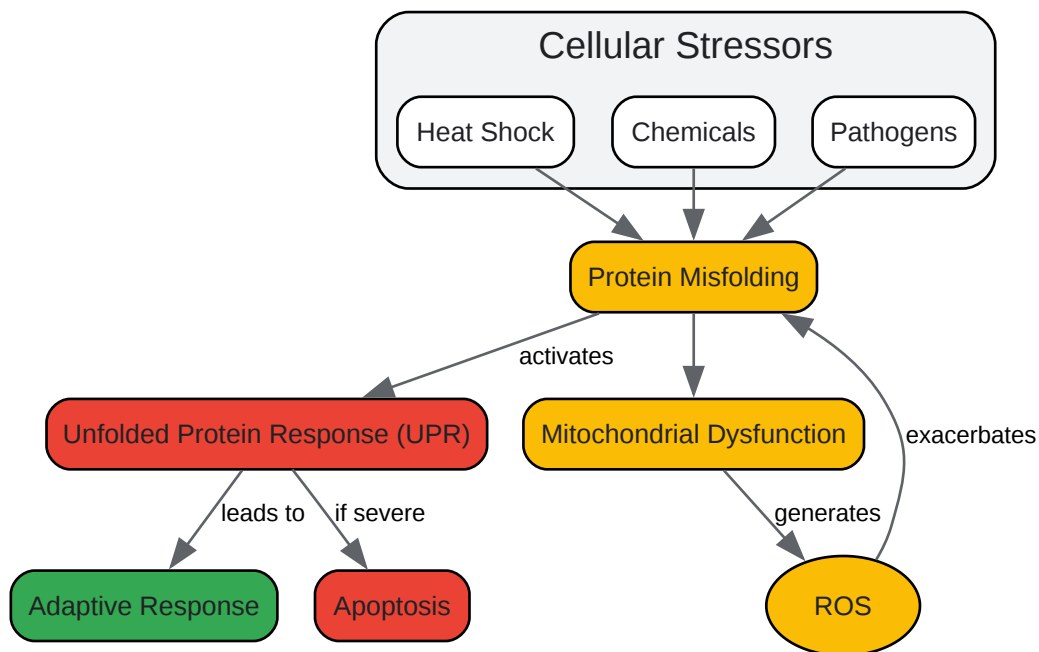
Procedure:

- Cell Preparation and Stress Induction:
 - Follow steps 1 and 2 from Protocol 1.
- Staining with Mitochondrial Probes:
 - Resuspend cells in pre-warmed complete culture medium.
 - Add TMRE to a final concentration of 20-100 nM and CellROX™ Deep Red to a final concentration of 500 nM.
 - Incubate for 20-30 minutes at 37°C, protected from light.
- **TPE-MI** and Viability Staining:
 - Without washing, add **TPE-MI** to the cell suspension as described in Protocol 1 (step 3).
 - Add a live/dead stain according to the manufacturer's instructions.
 - Incubate for an additional 30-60 minutes at 37°C, protected from light.
- Washing:
 - Follow step 4 from Protocol 1.
- Flow Cytometry Analysis:
 - Resuspend the cell pellet in 500 µL of PBS.
 - Analyze the cells using a flow cytometer with the appropriate laser lines and filter sets for all the dyes used (e.g., UV or violet for **TPE-MI**, blue or yellow-green for TMRE, and red for CellROX™ Deep Red and the viability stain).
 - Perform compensation to correct for spectral overlap between the different fluorochromes.

- Gate on the live, single-cell population to analyze the MFI of **TPE-MI**, TMRE, and CellROX™ Deep Red.

Mandatory Visualization

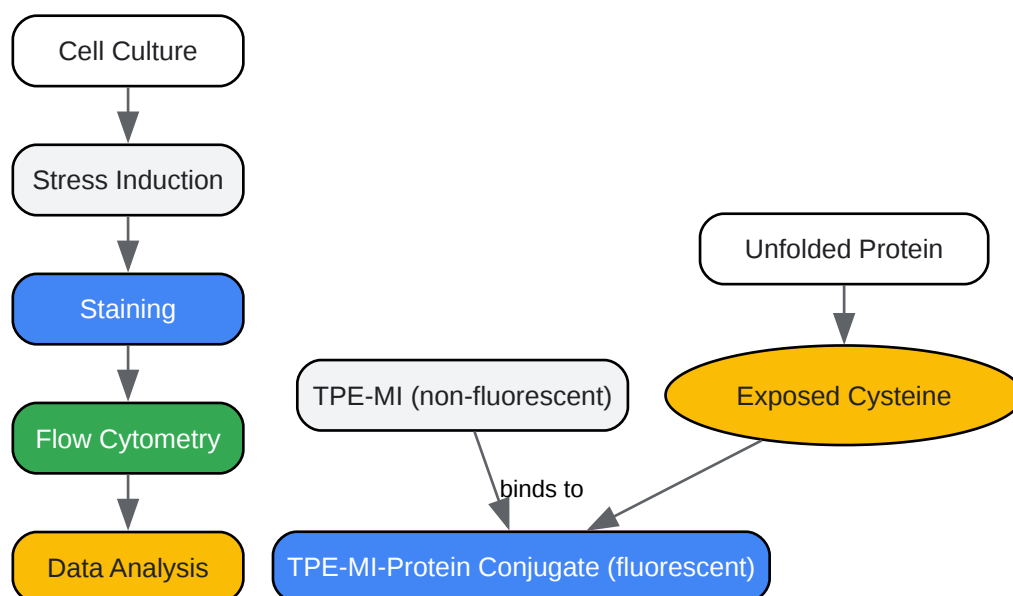
Signaling Pathway Diagram



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Caption: Cellular stress signaling pathways.

Experimental Workflow Diagram



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